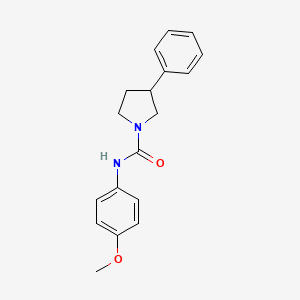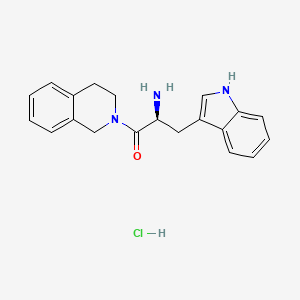
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide” is likely to be an organic compound containing an indole core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a bromine atom, a hydroxypropyl group, and a carboxamide group .
Molecular Structure Analysis
The molecule likely contains a total of 21 bond(s) including 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis
The bromine atom in the molecule makes it a potential candidate for further reactions, such as coupling reactions with palladium catalysts, or substitution reactions with nucleophiles .Scientific Research Applications
Structural Analysis and Synthesis Approaches
Structural Insights : The compound "3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide" belongs to a class of substances where structural modifications, such as the introduction of bromo and hydroxypropyl groups, play a significant role in their chemical properties and potential applications. Studies have detailed the structural characteristics of similar compounds, providing insights into their conformational behavior and molecular interactions. The structural analysis of 3-substituted 5-nitroindoles revealed the orientation of nitro groups and propyl subunits, which may influence the reactivity and interaction of such compounds (Garcia et al., 1999).
Synthetic Approaches : Research has also focused on the synthesis of indole derivatives, including 3-bromo and hydroxypropyl variants, showcasing methodologies for creating compounds with potential antitumor, analgesic, and stabilizing properties (Wei, 2011). These synthetic routes often involve multi-step processes and aim to enhance the functional applications of indole derivatives in medicinal and industrial contexts.
Potential Applications
Medicinal Chemistry : The synthesis of novel indole-2-carboxamides, including those with bromo and hydroxypropyl groups, has implications for medicinal chemistry. Such compounds have been explored for their antitumor activities and as potential candidates for drug development (Bratton et al., 2000). The modifications at the indole core structure are crucial for the biological activity and selectivity of these molecules.
Biological Evaluation : Further studies have synthesized and evaluated the biological activities of novel compounds, including those with 3-bromo and hydroxypropyl modifications, for their potential use in therapy and industry (Zhu et al., 2014). These studies underscore the importance of structural diversity in the development of bioactive molecules with specific functions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-8-4-1-2-5-9(8)15-11(10)12(17)14-6-3-7-16/h1-2,4-5,15-16H,3,6-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNMVMWHCJNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)
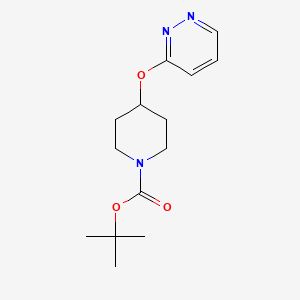
![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)
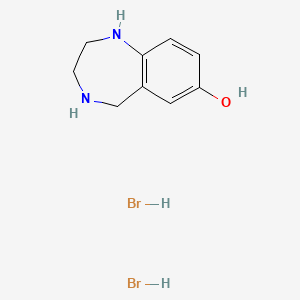
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)


![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
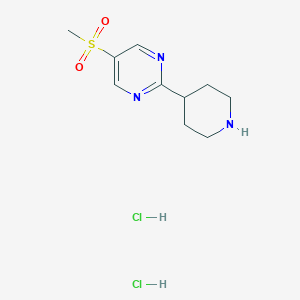
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
